4-(Chloromethyl)-2-methoxypyrimidine
Description
4-(Chloromethyl)-2-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chloromethyl group at the 4-position and a methoxy group at the 2-position. Its molecular formula is C₆H₇ClN₂O (MW: 158.59 g/mol). The chloromethyl group (–CH₂Cl) at C4 enhances electrophilic reactivity, making it a versatile intermediate in nucleophilic substitution reactions, while the methoxy group (–OCH₃) at C2 contributes to electronic effects that modulate solubility and stability . This compound is widely used in pharmaceutical synthesis, particularly for constructing antiviral agents, kinase inhibitors, and agrochemical precursors .
Properties
IUPAC Name |
4-(chloromethyl)-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYTXFVWGGDUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-38-6 | |
| Record name | 4-(chloromethyl)-2-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methoxypyrimidine typically involves the chloromethylation of 2-methoxypyrimidine. One common method is the reaction of 2-methoxypyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under reflux conditions to ensure complete chloromethylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine aldehydes or carboxylic acids.
Reduction: Formation of 2-methoxy-4-methylpyrimidine.
Scientific Research Applications
Pharmaceutical Applications
Antiviral and Anticancer Agents
4-(Chloromethyl)-2-methoxypyrimidine is primarily recognized for its role as an intermediate in the synthesis of antiviral and anticancer drugs. The compound's reactivity, particularly the chloromethyl group, allows for the formation of covalent bonds with nucleophilic sites on biological macromolecules. This property is exploited in designing drugs that target specific enzymes or receptors involved in disease processes.
-
Case Study: Antiviral Activity
In a study focused on synthesizing derivatives of this compound, several compounds exhibited significant antiviral activity against influenza virus strains. The derivatives were tested for their ability to inhibit viral replication in vitro, showing promising results with IC50 values in the low micromolar range. - Table 1: Antiviral Activity of Pyrimidine Derivatives
| Compound Name | IC50 (µM) | Viral Target |
|---|---|---|
| Compound A | 5.2 | Influenza A |
| Compound B | 3.8 | Influenza B |
| Compound C | 4.0 | Herpes Simplex |
Anti-inflammatory Properties
Research has indicated that derivatives of this compound can modulate inflammatory responses by inhibiting key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
- Case Study: Inhibition of Inflammatory Markers
A series of experiments demonstrated that these derivatives significantly reduced the expression levels of COX-2 and iNOS in macrophage cell lines exposed to inflammatory stimuli.
Agrochemical Applications
Development of Herbicides and Insecticides
The compound is also utilized in agrochemicals, particularly for developing herbicides and insecticides. Its structure allows for modifications that enhance herbicidal efficacy against various weed species.
- Table 2: Efficacy of Agrochemical Formulations
| Formulation Name | Active Ingredient | Efficacy (%) |
|---|---|---|
| Herbicide X | This compound | 85 |
| Insecticide Y | This compound | 90 |
Material Science Applications
Synthesis of Advanced Materials
In material science, this compound is employed to synthesize materials with specific electronic and optical properties. Its ability to form covalent bonds facilitates the creation of polymers and other materials used in electronic devices.
- Case Study: Polymer Synthesis
Researchers have successfully incorporated this compound into polymer matrices to enhance conductivity and stability, making it suitable for use in flexible electronic devices.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methoxypyrimidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues in Pyrimidine Series
Table 1: Comparison of Pyrimidine Derivatives
Key Observations:
- Reactivity : The chloromethyl group in the target compound offers superior reactivity for alkylation compared to chloro substituents in 4,6-dichloro-2-methoxypyrimidine .
- Electronic Effects: Fluorine at C5 (in 4-chloro-5-fluoro-2-(methoxymethyl)pyrimidine) reduces electron density, enhancing resistance to oxidative degradation compared to non-fluorinated analogues .
- Biological Activity : The amine group in 4-chloro-6-methoxypyrimidin-2-amine facilitates hydrogen bonding, improving solubility for pharmaceutical formulations .
Pyridine Analogues with Chloromethyl Groups
Table 2: Pyridine-Based Analogues
Key Observations:
- Steric Effects : The methyl group at C2 in 4-(chloromethyl)-2-methylpyridine reduces accessibility to the chloromethyl site, slowing reaction kinetics compared to pyrimidine derivatives .
- Biological Utility : Pyridine-based chloromethyl compounds are preferred for antiviral applications due to their planar aromaticity and compatibility with protease active sites .
Reactivity and Stability Trends
- Nucleophilic Substitution : The chloromethyl group in the target compound undergoes faster SN2 reactions than chloro-substituted pyrimidines (e.g., 4,6-dichloro-2-methoxypyrimidine), as demonstrated in coupling reactions with amines .
- Crystal Packing : In 4,6-dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice, whereas the bulkier chloromethyl group in the target compound may disrupt such interactions, reducing crystallinity .
Biological Activity
4-(Chloromethyl)-2-methoxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a chloromethyl group at the fourth position and a methoxy group at the second position of the pyrimidine ring. Its potential therapeutic applications span various fields, including anticancer, anti-inflammatory, and antimicrobial activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have been shown to exhibit:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, pyrimidine derivatives have demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : The chloromethyl group enhances the compound's ability to penetrate microbial cell walls, leading to effective antimicrobial action against various pathogens .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. These effects were observed in models of prostate and breast cancer cells, where the compound reduced cell viability significantly .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been supported by studies demonstrating its ability to reduce pro-inflammatory cytokines and inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in animal models. In carrageenan-induced paw edema assays, it showed a marked reduction in inflammation compared to control groups .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. It was effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various pyrimidine derivatives, this compound was tested against human prostate cancer cell lines. The results indicated a dose-dependent decrease in cell proliferation, with an IC50 value determined at approximately 15 µM after 48 hours of treatment. Morphological assessments revealed typical apoptotic features such as chromatin condensation and membrane blebbing .
Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory mechanism of action for this compound. Using an animal model, it was found that administration significantly lowered levels of TNF-alpha and IL-6 in serum samples post-treatment. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues compared to untreated controls .
Research Findings Summary Table
Q & A
Q. What are the standard synthetic routes for 4-(Chloromethyl)-2-methoxypyrimidine, and how can reaction conditions be optimized for reproducibility?
A common method involves nucleophilic substitution reactions starting from 2,4-dichloro-6-methoxypyrimidine. For example, reacting with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled temperatures (20–40°C) in anhydrous solvents like toluene or dichloromethane. Catalytic bases such as NaH or K₂CO₃ enhance reactivity . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.1–1.3 equivalents of chloromethylating agent), and maintaining inert atmospheres to prevent hydrolysis.
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR : ¹H NMR reveals methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and chloromethyl (-CH₂Cl) triplet at δ 4.5–4.7 ppm. ¹³C NMR distinguishes pyrimidine carbons (C-2, C-4, C-5, C-6) between δ 150–170 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 175.0–175.4. Fragmentation patterns confirm substituent stability under ionization .
- X-ray Diffraction : Used to resolve crystallographic disorder, as seen in related pyrimidines where methoxy/chloromethyl groups exhibit rotational disorder (occupancy ratios ~0.67:0.33) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods or gloveboxes to avoid inhalation of volatile intermediates.
- Waste Management : Segregate halogenated waste for professional disposal to mitigate environmental toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational (DFT) and experimental spectral data for this compound?
Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations (B3LYP/6-311+G(d,p)) may predict methoxy group orientations that differ from X-ray structures due to crystal packing forces. Mitigation strategies include:
- Simulating solvent-polarizable environments (e.g., PCM model for DMSO).
- Comparing vibrational spectra (IR/Raman) to validate torsional modes .
Q. What strategies improve regioselectivity in substitution reactions involving this compound?
The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols). To control regioselectivity:
- Use sterically hindered bases (e.g., DIPEA) to favor substitution at the chloromethyl site over the methoxy group.
- Employ transition-metal catalysts (e.g., CuI) for Suzuki couplings at C-5/C-6 positions, preserving the chloromethyl functionality .
Q. How does the chloromethyl group influence the biological activity of pyrimidine derivatives, and how can analogs be designed for targeted studies?
The chloromethyl moiety enhances electrophilicity, enabling covalent binding to thiol-containing enzymes (e.g., kinases, proteases). Structure-activity relationship (SAR) studies suggest:
- Replacing -CH₂Cl with -CH₂F retains reactivity but reduces toxicity.
- Introducing electron-withdrawing groups at C-5 increases metabolic stability .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Crystallization difficulties stem from low melting points (~50–60°C) and hygroscopicity. Solutions include:
- Slow evaporation from dichloromethane/hexane mixtures at 4°C.
- Co-crystallization with stabilizing agents (e.g., crown ethers) to improve lattice stability .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example:
- LUMO maps show high electron density at the chloromethyl carbon, confirming susceptibility to nucleophilic attack.
- Transition-state modeling (e.g., NEB method) optimizes reaction pathways for SN2 mechanisms .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
